Ciprofloxacin lactate 100 microg/mL in Acetonitrile

Beschreibung

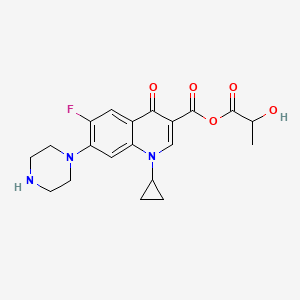

Ciprofloxacin lactate 100 microg/mL in Acetonitrile is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is structurally related to ciprofloxacin, a well-known antibiotic used to treat various bacterial infections. The presence of the 2-hydroxypropanoyl group enhances its pharmacokinetic properties, making it a potent antimicrobial agent.

Eigenschaften

IUPAC Name |

2-hydroxypropanoyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5/c1-11(25)19(27)29-20(28)14-10-24(12-2-3-12)16-9-17(23-6-4-22-5-7-23)15(21)8-13(16)18(14)26/h8-12,22,25H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIMDDNYJFLCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ciprofloxacin lactate 100 microg/mL in Acetonitrile involves multiple steps:

Formation of the quinoline core: The quinoline core is synthesized by reacting 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine under basic conditions to form 1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid.

Piperazine substitution: The quinoline derivative is then reacted with piperazine to introduce the piperazin-1-yl group at the 7-position.

Hydroxypropanoyl addition: Finally, the 2-hydroxypropanoyl group is introduced through esterification with lactic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large quantities of 2,4-dichloro-5-fluorobenzoylacetate and cyclopropylamine are synthesized and purified.

Automated reaction setups: Automated reactors are used to carry out the multi-step synthesis with precise control over reaction conditions.

Purification and quality control: The final product is purified using techniques such as crystallization and chromatography, followed by rigorous quality control to ensure purity and potency.

Analyse Chemischer Reaktionen

Types of Reactions

Ciprofloxacin lactate 100 microg/mL in Acetonitrile undergoes various chemical reactions, including:

Reduction: Reduction of the quinoline core can be achieved using reducing agents such as sodium borohydride.

Substitution: The piperazin-1-yl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and heat.

Reduction: Sodium borohydride, methanol, and low temperatures.

Substitution: Alkyl halides, polar aprotic solvents, and mild heating.

Major Products

Oxidation: Quinolone N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Alkylated piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Ciprofloxacin lactate 100 microg/mL in Acetonitrile has several scientific research applications:

Antimicrobial research: It is used to study the mechanisms of bacterial resistance and the development of new antibiotics.

Pharmacokinetics: Researchers use this compound to investigate the absorption, distribution, metabolism, and excretion of fluoroquinolones.

Drug development: It serves as a lead compound for the development of novel antimicrobial agents with improved efficacy and reduced side effects.

Wirkmechanismus

The mechanism of action of Ciprofloxacin lactate 100 microg/mL in Acetonitrile involves the inhibition of bacterial DNA synthesis. It achieves this by:

Inhibiting DNA gyrase: The compound binds to the subunit A of the DNA gyrase enzyme, preventing the supercoiling of bacterial DNA.

Disrupting cell wall synthesis: It interferes with the synthesis of the bacterial cell wall, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.

Levofloxacin: Another fluoroquinolone with enhanced activity against Gram-positive bacteria.

Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.

Uniqueness

Ciprofloxacin lactate 100 microg/mL in Acetonitrile is unique due to the presence of the 2-hydroxypropanoyl group, which enhances its pharmacokinetic properties and provides a broader spectrum of antimicrobial activity compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.